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Compound of Interest

Compound Name:

Sodium 4-(4-((3-

(anilinosulphonyl)-p-tolyl)azo)-4,5-

dihydro-3-methyl-5-oxo-1H-

pyrazol-1-yl)-2,5-

dichlorobenzenesulphonate

Cat. No.: B1629323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

sulphonate-containing dyes in the staining of biological tissues. The protocols cover two distinct

applications: the use of fluorescent sulphonated rhodamine dyes for high-resolution imaging of

cell surface proteins, and the application of Orange G, a dichlorobenzenesulphonate dye, in

classical histological staining techniques.

Section 1: Fluorescent Staining of Cell Surface
Proteins with Sulphonated Rhodamine Dyes
Application Notes
Sulphonated rhodamine dyes, such as Sulfo549 and Sulfo646, are valuable tools for

fluorescently labeling proteins on the surface of living cells. The addition of sulphonate groups

to the dye structure renders them membrane-impermeable. This property is crucial for

selectively visualizing cell surface proteins without the interference of background fluorescence

from internalized dye or intracellular protein populations.
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These dyes are particularly useful in conjunction with self-labeling protein tags like SNAP-tag

and Halo-tag. When a protein of interest is expressed as a fusion with one of these tags on the

cell surface, the corresponding fluorescently labeled substrate (e.g., benzylguanine for SNAP-

tag) will specifically and covalently label the extracellularly exposed tags.

The high brightness and photostability of these dyes make them suitable for various advanced

microscopy techniques, including confocal and stimulated emission depletion (STED)

microscopy, enabling super-resolution imaging of cell surface structures.

Key Advantages:

Membrane Impermeability: Ensures exclusive labeling of cell surface proteins.

High Photostability: Allows for prolonged imaging and time-lapse experiments.

Brightness: Provides a strong signal for high-quality imaging.

Specificity: Covalent labeling of SNAP- and Halo-tags results in low background signal.

Quantitative Data
The photophysical properties of sulphonated rhodamine dyes are comparable to their parent,

permeable dyes, indicating that the addition of a sulphonate group does not negatively impact

their performance.

Dye
Excitation Max
(nm)

Emission Max
(nm)

Molar
Extinction
Coefficient
(M⁻¹cm⁻¹)

Quantum Yield

Sulfo549 550 570 ~120,000 ~0.8

Sulfo646 640 660 ~150,000 ~0.6

Orange G 476-480 N/A (absorptive)

Not typically

reported for this

application

N/A
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Note: Molar extinction coefficient and quantum yield are approximate values and can vary

depending on the solvent and measurement conditions.

Experimental Protocol: Fluorescent Labeling of SNAP-
tagged Cell Surface Proteins
This protocol is adapted for labeling adherent cells grown on coverslips.

Materials:

Adherent cells expressing a SNAP-tagged cell surface protein of interest, cultured on glass

coverslips.

Sulphonated rhodamine dye conjugated to benzylguanine (e.g., Sulfo-BG).

Complete cell culture medium.

Phosphate-Buffered Saline (PBS).

Hoechst 33342 solution (optional, for nuclear counterstaining).

Fixative solution (e.g., 4% paraformaldehyde in PBS), if required.

Mounting medium.

Procedure:

Cell Culture: Culture cells to the desired confluency on glass coverslips in a petri dish or

multi-well plate.

Preparation of Staining Solution: Prepare a working solution of the Sulfo-BG dye in complete

cell culture medium. A final concentration of 100-500 nM is a good starting point and should

be optimized for the specific cell type and protein expression level.

Staining:

Aspirate the old medium from the cells.
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Add the staining solution to the cells, ensuring the coverslip is fully covered.

Incubate for 30 minutes at 37°C in a CO2 incubator.

Washing:

Aspirate the staining solution.

Wash the cells three times with pre-warmed complete cell culture medium to remove

unbound dye.

Counterstaining (Optional):

For nuclear staining, incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS)

for 5-10 minutes at room temperature.

Wash the cells twice with PBS.

Imaging (Live Cells):

Mount the coverslip on a microscope slide with a drop of imaging buffer (e.g., PBS or

phenol red-free medium).

Proceed with imaging on a fluorescence microscope.

Fixation and Mounting (for fixed samples):

After the final wash step, add the fixative solution and incubate for 15-20 minutes at room

temperature.

Wash the cells three times with PBS.

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Allow the mounting medium to cure before imaging.

Workflow Diagram
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Preparation Staining

Imaging

Culture cells on coverslips Prepare staining solution Incubate with Sulphonated Dye Wash to remove unbound dye

Live Cell Imaging

Fixation (Optional) Mount Coverslip Fixed Cell Imaging
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Fluorescent Staining Workflow

Section 2: Histological Staining with Orange G (Acid
Orange 10)
Application Notes
Orange G (Acid Orange 10) is an acidic azo dye that contains two sulphonate groups and two

chloro groups. It is widely used in histology as a cytoplasmic counterstain in combination with

other dyes. Its primary function is to stain cytoplasm, muscle, and keratin in various shades of

orange to yellow.[1][2][3][4]

Due to its small molecular size, it can penetrate tissues rapidly and is often used in

polychromatic staining methods where it stains certain components before larger dye

molecules. A prominent application of Orange G is in the Papanicolaou stain (Pap stain), used

for cytological preparations, and in Mallory's trichrome stain, which differentiates collagen from

other connective tissues.[4]

Key Applications:

Papanicolaou Stain: Stains keratinized elements.

Mallory's Trichrome Stain: Stains cytoplasm and muscle.[4]

Pituitary Gland Staining: Used to demonstrate acidophilic cells of the adenohypophysis.[5]
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Expected Staining Results with Orange G in
Combination Stains

Staining Method Tissue/Cell Component
Expected Color with
Orange G Contribution

Papanicolaou Stain Keratinized Cells Orange

Cytoplasm (superficial cells) Pink/Orange

Mallory's Trichrome
Cytoplasm, Muscle,

Erythrocytes
Orange to Reddish-Orange

Collagen Blue (stained by Aniline Blue)

Nuclei Red (stained by Acid Fuchsin)

Pearse' PAS-Orange G Pituitary α cells Orange

Erythrocytes Yellow

Experimental Protocol: Pearse' PAS-Orange G for
Pituitary Gland
This protocol is designed for staining paraffin-embedded sections of formalin-fixed pituitary

tissue.[2]

Materials:

5µm paraffin sections of neutral buffered formalin-fixed pituitary tissue on slides.[2]

Xylene (or a less toxic clearing agent like limonene).[6]

Graded ethanol series (100%, 95%, 70%).

Distilled water.

1% Periodic acid solution.[2]

Schiff's reagent.[2]
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Celestine blue solution.[2]

Mayer's hemalum.[2]

Orange G solution (0.5 g Orange G, 0.015 g phosphotungstic acid in 100 ml of 96% ethanol).

[4]

Resinous mounting medium.

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Transfer through 100% ethanol (2 changes, 3 minutes each).

Transfer through 95% ethanol (2 minutes).

Transfer through 70% ethanol (2 minutes).

Rinse well in running tap water.

Periodic Acid Oxidation:

Place slides in 1% periodic acid solution for 10 minutes.[2]

Rinse well with tap water, followed by a rinse with distilled water.[2]

Schiff Reaction:

Immerse slides in Schiff's reagent for 10-20 minutes.[2]

Wash off with distilled water, then wash in running tap water for 10 minutes.[2]

Nuclear Staining:

Counterstain with the celestine blue-hemalum sequence.
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Wash well with tap water for 5 minutes.[2]

Orange G Staining:

Place slides in the Orange G solution for 20 seconds.[2]

Rinse with tap water until the sections appear pale orange. This step can be monitored

microscopically.[2]

Dehydration and Mounting:

Dehydrate the sections through graded ethanols (70%, 95%, 100%).

Clear in xylene.

Mount with a resinous mounting medium.

Logical Flow of Trichrome Staining
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Tissue Preparation

Staining Steps

Final Steps

Deparaffinize and Rehydrate

Nuclear Stain (e.g., Hematoxylin)

Cytoplasmic Stain (e.g., Orange G)

Collagen Stain (e.g., Aniline Blue)

Dehydrate

Clear

Mount
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Logical Flow of Trichrome Staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1629323?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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